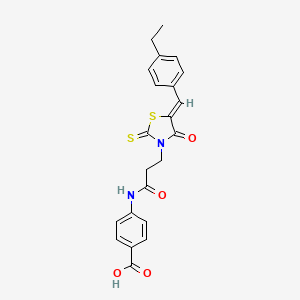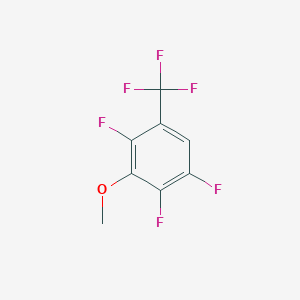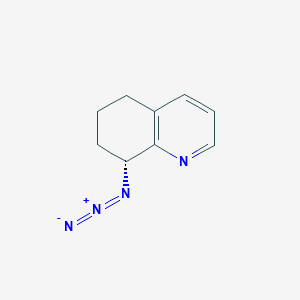
(8R)-8-叠氮-5,6,7,8-四氢喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(8R)-8-Azido-5,6,7,8-tetrahydroquinoline is a chemical compound that belongs to the class of azido-substituted tetrahydroquinolines. This compound is characterized by the presence of an azido group (-N₃) attached to the eighth carbon of the tetrahydroquinoline ring system. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
科学研究应用
(8R)-8-Azido-5,6,7,8-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (8R)-8-Azido-5,6,7,8-tetrahydroquinoline typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an azide ion (N₃⁻) replaces a leaving group, such as a halide, on the precursor molecule. The reaction is usually carried out in the presence of a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of (8R)-8-Azido-5,6,7,8-tetrahydroquinoline may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product. The choice of solvent, temperature, and reaction time are optimized to maximize efficiency and minimize by-products. Safety measures are also crucial due to the potentially explosive nature of azides .
化学反应分析
Types of Reactions
(8R)-8-Azido-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group (-NH₂) using reducing agents like hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride (LiAlH₄).
Nucleophiles: Thiols, amines.
Cycloaddition Partners: Alkynes.
Major Products
Reduction: Formation of (8R)-8-amino-5,6,7,8-tetrahydroquinoline.
Substitution: Formation of various substituted tetrahydroquinolines depending on the nucleophile used.
Cycloaddition: Formation of triazole derivatives.
作用机制
The mechanism of action of (8R)-8-Azido-5,6,7,8-tetrahydroquinoline involves its interaction with various molecular targets. The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, the compound’s ability to form triazoles through cycloaddition reactions allows it to interact with specific enzymes and receptors, potentially modulating their activity .
相似化合物的比较
Similar Compounds
- (8R)-8-Hydroxy-5,6,7,8-tetrahydroquinoline
- (8R)-8-Amino-5,6,7,8-tetrahydroquinoline
- (8R)-8-Bromo-5,6,7,8-tetrahydroquinoline
Uniqueness
(8R)-8-Azido-5,6,7,8-tetrahydroquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. This makes it particularly valuable in chemical biology for labeling and tracking biomolecules .
属性
IUPAC Name |
(8R)-8-azido-5,6,7,8-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-13-12-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5H2/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRZQMSCHXLGEU-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC=N2)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
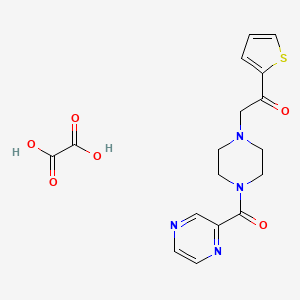
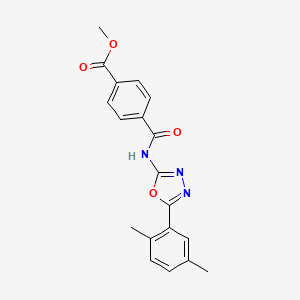
![(4Ar,6aS,9aR)-1,8,8-trimethyl-2-oxo-1,4,4a,6a,7,9-hexahydropentaleno[1,6a-c]pyran-5-carboxylic acid](/img/structure/B2597390.png)
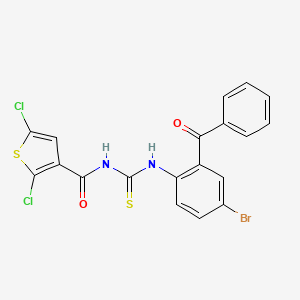
![3-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-6-chloropyrido[3,4-d]pyrimidin-4-one](/img/structure/B2597395.png)
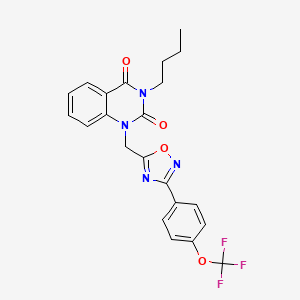
![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2597398.png)
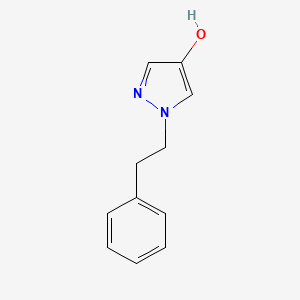
![N-(4-Methoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2597401.png)
![(4-Chlorophenyl)(5-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2597402.png)
![Methyl 4-[(2-chloropyridin-4-yl)formamido]-4-methylpentanoate](/img/structure/B2597404.png)

